2,2,6,6-Tetramethylheptanedioyl dichloride
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Overview
Description
2,2,6,6-Tetramethylheptanedioyl dichloride is an organic compound with the molecular formula C11H18Cl2O2. It is a derivative of heptanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylheptanedioyl dichloride typically involves the chlorination of 2,2,6,6-tetramethylheptanedioic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylheptanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form 2,2,6,6-tetramethylheptanedioic acid.
Condensation Reactions: It can react with diamines or diols to form polyamides or polyesters.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Oxalyl Chloride (COCl)2: Another chlorinating agent.
Amines, Alcohols, Thiols: Used in substitution reactions.
Water or Aqueous Solutions: Used in hydrolysis reactions.
Major Products Formed
2,2,6,6-Tetramethylheptanedioic Acid: Formed by hydrolysis.
Polyamides and Polyesters: Formed by condensation reactions with diamines or diols.
Scientific Research Applications
2,2,6,6-Tetramethylheptanedioyl dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty polymers and materials
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylheptanedioyl dichloride involves its reactivity with nucleophiles. The chlorine atoms are highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylheptane: A hydrocarbon with a similar structure but lacks the reactive chlorine atoms.
2,2,6,6-Tetramethylheptanedioic Acid: The parent compound from which 2,2,6,6-Tetramethylheptanedioyl dichloride is derived.
Uniqueness
This compound is unique due to its high reactivity and versatility in chemical synthesis. The presence of two chlorine atoms makes it a valuable intermediate in the production of various polymers and biologically active compounds .
Properties
CAS No. |
50321-59-0 |
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Molecular Formula |
C11H18Cl2O2 |
Molecular Weight |
253.16 g/mol |
IUPAC Name |
2,2,6,6-tetramethylheptanedioyl dichloride |
InChI |
InChI=1S/C11H18Cl2O2/c1-10(2,8(12)14)6-5-7-11(3,4)9(13)15/h5-7H2,1-4H3 |
InChI Key |
BGTOIQNGINUXPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC(C)(C)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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